1-Ethoxy-5-phenylpentan-2-ol
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Overview
Description
1-Ethoxy-5-phenylpentan-2-ol is an organic compound with the molecular formula C13H20O2. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-5-phenylpentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-phenylpentan-2-one with ethyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-ethoxy-5-phenylpentan-2-one.
Reduction: Formation of 1-ethoxy-5-phenylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-5-phenylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpentan-2-ol: Similar structure but lacks the ethoxy group.
1-Ethoxy-5-phenylpentane: Similar structure but lacks the hydroxyl group.
2-Methyl-5-phenylpentan-1-ol (Rosaphen): Used in the fragrance industry and has a similar structure.
Uniqueness
1-Ethoxy-5-phenylpentan-2-ol is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20O2 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethoxy-5-phenylpentan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3 |
InChI Key |
LAQWGPFFIPCFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
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